molecular formula C17H17ClFNO4S B2955880 3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1798036-31-3

3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2955880
CAS No.: 1798036-31-3
M. Wt: 385.83
InChI Key: KTOXBUOLPSUSSR-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H17ClFNO4S and its molecular weight is 385.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized and evaluated compounds with structural motifs similar to the chemical compound for their antimicrobial activity. For instance, azetidinones, which share a core structural feature with the compound, have been synthesized and tested for their antibacterial and antifungal activities. These compounds have shown promising results in inhibiting the growth of various microbial strains, suggesting potential applications in developing new antimicrobial agents (Prajapati et al., 2014).

Corrosion Inhibition

Compounds featuring furan and sulfonamide groups have been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. The inhibition efficiency of these compounds is attributed to the formation of a protective film on the metal surface, which could be an area of application for compounds with similar functional groups, indicating their potential use in industrial applications to prevent corrosion (Sappani & Karthikeyan, 2014).

Antitumor Activity

The research into heterocyclic compounds, especially those containing azetidinone units, extends into evaluating their antitumor activities. Novel synthetic routes to these compounds have been explored, with some showing significant cytotoxicity against tumor cell lines. This suggests that compounds bearing structural resemblance or functional groups common to the compound could be valuable in the development of new anticancer therapies (Naito et al., 2005).

Drug Discovery Building Blocks

Furans and related heterocycles, like those found in the compound of interest, are recognized as crucial building blocks in drug discovery. These compounds are valued for their stability, ease of functionalization, and presence in a wide range of therapeutic agents. The literature surveys the application of furans and thiophenes in developing therapeutic agents, underscoring the significance of these moieties in medicinal chemistry (Sperry & Wright, 2005).

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO4S/c18-15-8-12(3-5-16(15)19)4-6-17(21)20-9-14(10-20)25(22,23)11-13-2-1-7-24-13/h1-3,5,7-8,14H,4,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOXBUOLPSUSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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